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Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B1210190

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structural
features of (-)-Dihydrocarveol. The information is compiled from various scientific sources and
is intended to support research and development activities. All quantitative data is presented in
structured tables for ease of reference, and detailed experimental protocols are provided for

key characterization methods.

Chemical Structure and Identification

(-)-Dihydrocarveol, a p-menthane monoterpenoid, is the dihydro derivative of carveol.[1] Its
structure consists of a cyclohexane ring substituted with a methyl group and an isopropenyl
group. The stereochemistry of the chiral centers is crucial for its specific properties.

The IUPAC name for the specific enantiomer (-)-Dihydrocarveol is (1R,2R,5R)-2-methyl-5-(1-
methylethenyl)cyclohexanol.[1]

Table 1: Compound Identification
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Identifier Value

(1R,2R,5R)-2-methyl-5-(1-

IUPAC Name
methylethenyl)cyclohexanol
(1R,2R,5R)-5-Isopropenyl-2-

Synonyms )
methylcyclohexanol, I-Dihydrocarveol

CAS Number 20549-47-7[2]

Molecular Formula C10H180]2]

Molecular Weight 154.25 g/mol [2]

InChl Key KRCZYMFUWVJCLI-OPRDCNLKSA-N

SMILES C[C@@H]1CC--INVALID-LINK--C(C)=C

Physicochemical Properties

(-)-Dihydrocarveol is a colorless to pale straw-colored liquid with a sweet-woody and
somewhat spicy odor. It is a combustible liquid and should be handled with appropriate safety
precautions.

Table 2: Physicochemical Data for (-)-Dihydrocarveol
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Property Value

Boiling Point 224-225 °C (lit.)

Density 0.926 g/mL at 20 °C (lit.)
Refractive Index (n20/D) 1.476-1.479

Optical Activity ([a]20/D) -20+1°, neat

Flash Point 90 °C (194 °F) - closed cup
Vapor Pressure 0.1 mm Hg at 20 °C

Water Solubility 426.5 mg/L at 25 °C (estimated)

Soluble in alcohol and most fixed oils; insoluble

Solubility ) )
in water.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of (-)-
Dihydrocarveol. Below are key spectroscopic data points.

Table 3: Spectroscopic Data for Dihydrocarveol Isomers
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Spectroscopic Technique Data

o (ppm): 4.70 (m, 2H, =CH2), 3.42 (m, 1H, CH-
OH), 2.0-1.2 (m, 8H, ring protons), 1.74 (s, 3H,
=C-CHs), 0.92 (d, 3H, CH-CHs) (Predicted and

literature values for related isomers)

1H NMR (500 MHz, CDClIs)

0 (ppm): 149.8 (C=CH3), 109.0 (C=CHz), 76.8
(CH-OH), 44.5, 40.9, 40.4, 33.6, 31.5 (ring
carbons), 21.2 (CH-CHs), 18.7 (=C-CHs)
(Values for (1R,2R,4R)-dihydrocarveol)

13C NMR (125 MHz, CDCls)

Major fragments (m/z): 136 (M-H20)*, 121, 107,

Mass Spectrometry (GC-MS) 93 81

Characteristic peaks (cm~1): ~3370 (O-H
Infrared (IR) Spectroscopy stretch), ~2920 (C-H stretch), ~1645 (C=C
stretch), ~885 (C=CH: bend)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of
(-)-Dihydrocarveol.

Synthesis of (-)-Dihydrocarveol from (-)-Carvone

Objective: To synthesize (-)-Dihydrocarveol by the stereoselective reduction of the carbonyl
group of (-)-Carvone.

Materials:

(-)-Carvone

Sodium borohydride (NaBHa4)

Methanol

Diethyl ether
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o Saturated aqueous ammonium chloride (NH4ClI) solution
¢ Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask

o Magnetic stirrer and stir bar

* Ice bath

e Separatory funnel

» Rotary evaporator

Procedure:

Dissolve (-)-Carvone in methanol in a round-bottom flask equipped with a magnetic stir bar.
e Cool the flask in an ice bath to 0-5 °C.

e Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to
control the reaction temperature.

 After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

e Once the reaction is complete, carefully quench the reaction by the slow addition of
saturated aqueous ammonium chloride solution.

» Remove the methanol under reduced pressure using a rotary evaporator.
o Extract the aqueous residue with diethyl ether (3 x 50 mL).
o Combine the organic extracts and wash with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude (-)-Dihydrocarveol.
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e The crude product can be purified by flash column chromatography on silica gel using a
hexane/ethyl acetate gradient.

Characterization Protocols

Objective: To confirm the structure of the synthesized (-)-Dihydrocarveol.
Instrumentation: 500 MHz NMR Spectrometer
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of
deuterated chloroform (CDCIs).

e 1H NMR: Acquire a 'H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-
second relaxation delay, and 16 scans.

e 13C NMR: Acquire a 13C NMR spectrum. Typical parameters include a 30° pulse angle, a 5-
second relaxation delay, and 1024 scans.

o Data Processing: Process the spectra using appropriate software. Reference the spectra to
the residual solvent peak (CDCls: & 7.26 ppm for *H and & 77.16 ppm for 3C).

Objective: To assess the purity and confirm the molecular weight of the synthesized (-)-
Dihydrocarveol.

Instrumentation: GC-MS system with a capillary column (e.g., DB-5 or equivalent).
Procedure:

o Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent
such as diethyl ether or dichloromethane.

e GC Conditions:

o Injector Temperature: 250 °C
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o Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10
°C/min, and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: 40-400 amu.

o lon Source Temperature: 230 °C.

e Analysis: Inject the sample and acquire the data. Compare the resulting mass spectrum with
a reference spectrum if available.

Biological Activity and Metabolism

While research into the specific interactions of (-)-Dihydrocarveol with mammalian signaling
pathways is limited in publicly available literature, some studies have explored its metabolism in
microorganisms. One such pathway is the degradation of dihydrocarveol by Rhodococcus
erythropolis.

Microbial Metabolism of Dihydrocarveol

The following diagram illustrates the metabolic pathway of dihydrocarveol in Rhodococcus
erythropolis. This bacterium can utilize dihydrocarveol as a sole source of carbon and energy.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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